molecular formula C6H9BrFNO B2446453 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone CAS No. 1466514-89-5

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

Cat. No. B2446453
CAS RN: 1466514-89-5
M. Wt: 210.046
InChI Key: ZWYIWYLSVOWJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone, also known as BFME, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the breakdown of endocannabinoids in the body.

Scientific Research Applications

Synthesis and Biological Activities

1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a compound related to 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone, was synthesized and studied for its biological activities. This compound demonstrated potent immunosuppressive effects against macrophages and T-lymphocytes, along with significant inhibition of LPS-stimulated NO generation. Additionally, it exhibited strong cytotoxicity against various cancer cell lines, highlighting its potential in medicinal chemistry (Abdel‐Aziz et al., 2011).

Application in Antifungal Agent Synthesis

The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves key steps related to the structural family of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. The process includes setting relative stereochemistry and diastereoselective reactions, demonstrating the compound's relevance in developing pharmaceutical agents (Butters et al., 2001).

Chemical Synthesis and Characterization

A derivative of the compound, α-Bromo chalcones containing 2-thiene ring, was prepared and characterized, demonstrating the utility of similar bromo-containing compounds in chemical synthesis and characterization (Budak & Ceylan, 2009).

Role in Pyridylcarbene Formation

In a study, Bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine underwent thermal decomposition to form a pyridylcarbene intermediate, leading to various bromopyridine derivatives. This highlights the role of bromo-substituted compounds in generating intermediates for further chemical synthesis (Abarca, Ballesteros, & Blanco, 2006).

properties

IUPAC Name

2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrFNO/c1-6(8)3-9(4-6)5(10)2-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYIWYLSVOWJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

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